

# Absorption, distribution, metabolism, and excretion (ADME) profile of Amlodipine Maleate

Author: BenchChem Technical Support Team. Date: December 2025



## Amlodipine Maleate: An In-depth ADME Profile

This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) profile of amlodipine, a long-acting dihydropyridine calcium channel blocker. The information is intended for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key processes.

## **Absorption**

Amlodipine is well-absorbed following oral administration.[1][2] Its absorption is characterized as slow and gradual, which contributes to its smooth and prolonged therapeutic effect.[3][4] Peak plasma concentrations are typically reached between 6 and 12 hours after a dose.[5] The absolute bioavailability is consistently high, estimated to be between 64% and 90%. Notably, the presence of food does not significantly alter the bioavailability of amlodipine. Due to its long half-life, steady-state plasma concentrations are achieved after 7 to 8 days of consistent daily dosing.

Table 1: Absorption Parameters of Amlodipine



| Parameter                  | Value           | References |
|----------------------------|-----------------|------------|
| Oral Bioavailability       | 64% - 90%       |            |
| Time to Peak Plasma (Tmax) | 6 - 12 hours    | -          |
| Effect of Food             | Not significant | -          |
| Time to Steady State       | 7 - 8 days      | -          |

A common method to determine the pharmacokinetic profile of amlodipine involves administering the drug to healthy volunteers.

- Study Design: A single-dose, two-way crossover study is often employed. Volunteers receive
  a single oral dose (e.g., 10 mg amlodipine) and, after a washout period, a single intravenous
  (IV) dose.
- Sample Collection: Blood samples are collected at predetermined intervals over an extended period (e.g., up to 96 hours or more) after dosing.
- Bioanalysis: Plasma concentrations of amlodipine are quantified using a validated, sensitive, and specific analytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
- Parameter Calculation: The Area Under the Curve (AUC) is calculated from the plasma concentration-time profile. Absolute bioavailability is determined by comparing the dosenormalized AUC from the oral dose to the AUC from the IV dose. Tmax is determined by direct observation from the plasma concentration data.
- Radiolabeling Studies: To trace the drug's path, studies have been conducted using 14Clabelled amlodipine, allowing for the tracking of the parent drug and its metabolites throughout the body.

#### Distribution

Amlodipine is widely distributed throughout the body tissues, which is reflected by its large apparent volume of distribution (Vd) of approximately 21 L/kg. This extensive distribution contributes to its long elimination half-life. In circulation, amlodipine is highly bound to plasma



proteins, with reported binding percentages ranging from 93% to 98%. Its high pKa of 8.6 means it is ionized at physiological pH, which enhances its ability to bind to proteins.

Table 2: Distribution Parameters of Amlodipine

| Parameter                   | Value     | References |
|-----------------------------|-----------|------------|
| Volume of Distribution (Vd) | ~21 L/kg  |            |
| Plasma Protein Binding      | 93% - 98% |            |

- Protein Binding Determination: The extent of plasma protein binding is commonly measured
  in vitro using equilibrium dialysis. In this method, a semi-permeable membrane separates a
  compartment containing plasma (or specific protein solutions like human serum albumin)
  from a protein-free buffer solution. The drug is added to the plasma side, and after an
  incubation period to reach equilibrium, the concentration of unbound drug in the buffer
  compartment is measured. Studies have shown stereoselective binding, with the (S)enantiomer binding to a higher extent to human serum albumin compared to the (R)enantiomer.
- Volume of Distribution Calculation: The apparent volume of distribution is not a direct
  physiological volume but a pharmacokinetic parameter. It is calculated after intravenous
  administration of the drug, relating the total amount of drug in the body to the concentration
  in the plasma.

#### Metabolism

Amlodipine is extensively metabolized in the liver, with approximately 90% of the administered dose being converted to inactive metabolites. The primary metabolic pathway is the dehydrogenation of the dihydropyridine ring to form a pyridine derivative, a reaction primarily mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme. While CYP3A5 is also involved, studies suggest CYP3A4 plays the key role in amlodipine's metabolic clearance. Following this initial oxidation, the metabolites undergo further biotransformation, including O-demethylation, O-dealkylation, and oxidative deamination. Because of its reliance on CYP3A4, co-administration with strong inhibitors (e.g., ketoconazole, ritonavir) or inducers (e.g., rifampin) of this enzyme can alter amlodipine's plasma concentrations.





Click to download full resolution via product page

Amlodipine's primary metabolic pathway via CYP3A4.

- Human Liver Microsomes (HLM): To identify metabolic pathways and enzymes, amlodipine is incubated with HLM, which are rich in CYP enzymes. Metabolites formed during the incubation are identified using LC-MS.
- Reaction Phenotyping: To pinpoint the specific CYP isozyme responsible, two main approaches are used:



- Chemical Inhibition: Amlodipine is incubated with HLM in the presence of known selective inhibitors for different CYP enzymes. For example, ketoconazole (a strong CYP3A4/5 inhibitor) and CYP3cide (a selective CYP3A4 inhibitor) have been shown to completely block the formation of the primary pyridine metabolite, confirming CYP3A4's role.
- Recombinant Enzymes: Amlodipine is incubated with individual, expressed human CYP enzymes to directly assess which ones can metabolize the drug. Such studies show that only CYP3A4 has significant activity in amlodipine dehydrogenation.

#### **Excretion**

The primary route of elimination for amlodipine and its metabolites is through the kidneys. Approximately 60% of an administered dose is recovered in the urine, largely as inactive pyridine metabolites. Only a small fraction, about 10%, is excreted as the unchanged parent compound in the urine. An additional 20-25% of the drug is eliminated in the feces. The long elimination half-life of 30 to 50 hours is a key characteristic, allowing for effective blood pressure control with once-daily dosing. Renal impairment does not significantly impact the elimination of amlodipine, but clearance is reduced in patients with hepatic impairment.

Table 3: Excretion and Elimination Parameters of Amlodipine

| Parameter                           | Value         | References   |
|-------------------------------------|---------------|--------------|
| Elimination Half-Life (t1/2)        | 30 - 50 hours |              |
| Total Urinary Excretion (% of dose) | ~60%          | <del>-</del> |
| Unchanged Drug in Urine             | ~10%          | -            |
| Fecal Excretion (% of dose)         | 20% - 25%     | -            |
| Total Clearance (CL)                | ~7 mL/min/kg  | -            |

Excretion studies are typically conducted using radiolabeled compounds to ensure a complete mass balance assessment.



- Mass Balance Study: Healthy volunteers are given a single oral or IV dose of 14Camlodipine.
- Sample Collection: All urine and feces are collected for an extended period (e.g., up to 12 days) until radioactivity levels are negligible.
- Quantification: The total radioactivity in the collected urine and feces is measured to determine the percentage of the dose excreted by each route.
- Metabolite Profiling: The collected samples are analyzed to identify the structure and quantity of the parent drug and its various metabolites.

#### **Visualizations of ADME Processes and Workflows**





Click to download full resolution via product page

Experimental workflow for a clinical ADME study.





Click to download full resolution via product page

Logical flow of amlodipine through the body's ADME systems.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Amlodipine Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and pharmacodynamics of amlodipine PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The clinical consequences of the absorption, distribution, metabolism and excretion of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amlodipine StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Absorption, distribution, metabolism, and excretion (ADME) profile of Amlodipine Maleate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667248#absorption-distribution-metabolism-and-excretion-adme-profile-of-amlodipine-maleate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com